molecular formula C15H22O4 B1250552 Massarinolin C

Massarinolin C

Cat. No. B1250552
M. Wt: 266.33 g/mol
InChI Key: WGXKIUPZJQCFIU-SZDLVHABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Massarinolin C is a natural product found in Massarina with data available.

Scientific Research Applications

Isolation and Structural Characterization

Massarinolin C is a sesquiterpenoid isolated from the aquatic fungus Massarina tunicata. It is one of the rare compounds possessing unique ring systems. The isolation of Massarinolin C, along with Massarinolins A and B, represents a significant discovery in natural products from the genus Massarina. These compounds were primarily characterized using NMR data analysis (Oh, Gloer, & Shearer, 1999).

Synthesis and Structural Revision

Research into Massarinolin C includes efforts in synthetic chemistry. For instance, divergent and enantioselective total syntheses of Massarinolin A and related compounds have been reported. This research also led to a structural revision of Massarinolin A, highlighting the complexity and ongoing discovery in the structural elucidation of these compounds (Dai, Wang, & Cui, 2021).

Biological Activities

Massarinolin C has been evaluated for its biological activities. In a study focusing on rare merosesquiterpenoids, Massarinolin C, along with other compounds, was isolated and assessed for inhibitory activities against specific enzymes. The findings from such studies contribute to the understanding of the bioactivity of natural compounds and their potential therapeutic applications (Zhang, Shen, Wang, Leng, & Liu, 2010).

properties

Product Name

Massarinolin C

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(E,4S)-4-hydroxy-5-[(1S,5S,6S)-6-(hydroxymethyl)-2-methylidene-6-bicyclo[3.1.1]heptanyl]-2-methylpent-2-enoic acid

InChI

InChI=1S/C15H22O4/c1-9-3-4-11-6-13(9)15(11,8-16)7-12(17)5-10(2)14(18)19/h5,11-13,16-17H,1,3-4,6-8H2,2H3,(H,18,19)/b10-5+/t11-,12+,13-,15-/m0/s1

InChI Key

WGXKIUPZJQCFIU-SZDLVHABSA-N

Isomeric SMILES

C/C(=C\[C@H](C[C@@]1([C@H]2CCC(=C)[C@@H]1C2)CO)O)/C(=O)O

Canonical SMILES

CC(=CC(CC1(C2CCC(=C)C1C2)CO)O)C(=O)O

synonyms

massarinolin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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